Technical Monograph: 5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride
Technical Monograph: 5-o-Tolyl-2H-pyrazol-3-ylamine Hydrochloride
CAS Registry Number: 1240217-89-3 (Hydrochloride salt) | Free Base CAS: 57860-42-1[1][2]
Part 1: Executive Technical Summary
5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride (Systematic name: 3-Amino-5-(2-methylphenyl)-1H-pyrazole hydrochloride) is a privileged heterocyclic scaffold extensively utilized in medicinal chemistry.[1][2] It serves as a critical pharmacophore in the development of ATP-competitive kinase inhibitors, particularly targeting the hinge region of serine/threonine kinases.[1][2][3]
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and application in drug discovery, moving beyond basic catalog data to offer actionable experimental insights.[1][2][3]
Part 2: Chemical Identity & Physicochemical Properties[2][4][5][6][7][8]
The compound exists in tautomeric equilibrium, though it is frequently designated as the 2H-isomer in nomenclature to fix the position of the amino group relative to the o-tolyl substituent.[1][2][3]
| Property | Specification |
| Chemical Formula | C₁₀H₁₁N₃[1][2][4] · HCl |
| Molecular Weight | 209.68 g/mol (Salt); 173.21 g/mol (Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), Methanol; Sparingly soluble in Water |
| Melting Point | 210–215 °C (Decomposes) |
| pKa (Calc) | ~4.2 (Pyrazolium nitrogen) |
| H-Bond Donors/Acceptors | 3 / 2 |
Structural Tautomerism: In solution, the pyrazole ring undergoes rapid proton transfer between N1 and N2.[1][2][3] The hydrochloride salt typically protonates the most basic nitrogen (N2) or the exocyclic amine depending on solvent conditions, stabilizing the cationic form.[1][2][3]
Part 3: Synthesis & Manufacturing Engineering[1][2]
The synthesis of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride follows a robust cyclocondensation mechanism.[1][2] The preferred route utilizes a Claisen-type condensation followed by a Knorr Pyrazole Synthesis .[1][2][3]
3.1 Retrosynthetic Analysis & Pathway
The core pyrazole ring is constructed by reacting a
Figure 1: Synthetic route from o-toluic ester precursors to the target aminopyrazole.[1][2]
3.2 Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for 3-amino-5-arylpyrazoles.
Step 1: Synthesis of 3-(2-Methylphenyl)-3-oxopropanenitrile
-
Reagents: Methyl 2-methylbenzoate (1.0 eq), Acetonitrile (1.2 eq), Sodium Hydride (60% dispersion, 1.5 eq), Anhydrous THF.
-
Procedure: Suspend NaH in THF under
. Add acetonitrile dropwise at 0°C. Stir for 30 min. Add methyl 2-methylbenzoate dropwise.[1][2][3] Heat to reflux for 4–6 hours. -
Workup: Quench with ice water. Acidify to pH 4 with HCl. Extract with EtOAc.[1][2][3] The
-ketonitrile intermediate is often used without extensive purification.[1][2][3]
Step 2: Cyclization to Pyrazole (The Core Reaction)
-
Reagents: Crude
-ketonitrile (from Step 1), Hydrazine Monohydrochloride (1.1 eq), Ethanol (absolute).[1][2][3] -
Procedure:
-
Dissolve the
-ketonitrile in Ethanol (10 mL/g).[1][2][3] -
Add Hydrazine Monohydrochloride in one portion.
-
Critical Step: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC (5% MeOH in DCM).[1][2][3] -
Observation: The solution will turn from clear/yellow to a darker amber.[1][2][3] Precipitation may occur upon cooling.[1][2][3]
-
-
Isolation:
-
Purification: Recrystallize from Ethanol/EtOAc (1:3) to yield the pure hydrochloride salt.[1][2][3]
Part 4: Biological Applications & Mechanism of Action[1]
This compound is not merely a reagent; it is a hinge-binding scaffold .[1][2][3] In kinase drug discovery, the aminopyrazole motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[1][2][3]
4.1 Pharmacophore Modeling
The 3-amino group functions as a hydrogen bond donor, while the pyrazole N2 acts as an acceptor.[1][2][3] The o-tolyl group provides hydrophobic bulk, often filling the "gatekeeper" pocket or the hydrophobic back-pocket of the kinase active site.[1][2][3]
Figure 2: Interaction mode of the aminopyrazole scaffold within a typical kinase ATP-binding pocket.[1][2]
4.2 Target Classes
-
Aurora Kinases: The scaffold is frequently modified to target Aurora A/B for antineoplastic activity.[1][2][3]
-
CDKs (Cyclin-Dependent Kinases): Used as a core for CDK2/CDK4 inhibitors.[1][2][3]
-
p38 MAP Kinase: The o-tolyl steric clash can induce selectivity for p38
by forcing a "DFG-out" conformation in specific derivatives.[1][2][3]
Part 5: Safety & Handling (SDS Highlights)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage | H318 | Causes serious eye damage (Corrosive).[1][2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][3] |
Handling Protocols:
-
PPE: Wear nitrile gloves, lab coat, and chemical safety goggles (critical due to H318).[1][2][3]
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.
-
Spill: Sweep up preventing dust generation.[1][2][3] Neutralize residues with weak bicarbonate solution before disposal.[1][2][3]
References
-
BenchChem. (2025).[1][2][3] 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride Product Data. Retrieved from [1][2][3]
-
PubChem. (2025).[1][2][3] Compound Summary: 3-(2-Methylphenyl)-1H-pyrazol-5-amine.[1][2][3] National Library of Medicine.[1][2][3] Retrieved from [1][2][3][5][4]
-
ChemicalBook. (2025).[1][2][3] CAS 57860-42-1 Entry and Synthesis Links. Retrieved from [1][2][3]
-
Fray, M. J., et al. (2001).[1][2][3] Structure-Activity Relationships of Aminopyrazoles as Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for aminopyrazole scaffold utility).
-
Sigma-Aldrich. (2025).[1][2][3] Safety Data Sheet: Aminopyrazoles. Retrieved from [1][2]
Sources
- 1. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(3-methylphenyl)-1H-pyrazol-5-amine | C10H11N3 | CID 5131428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride | 1240217-89-3 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
